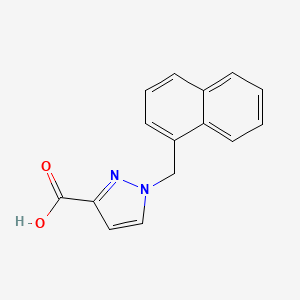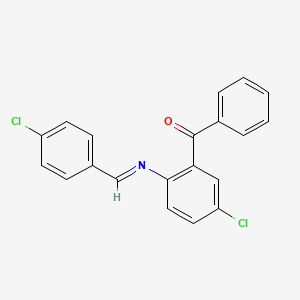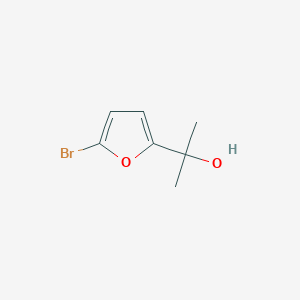![molecular formula C14H13ClN2O3 B11713712 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11713712.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorinated phenoxy group, a furan ring, and an acetohydrazide moiety, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 4-chloro-2-methylphenoxyacetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Conversion to hydrazide: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with furan-2-carbaldehyde: Finally, the hydrazide is condensed with furan-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
Dicamba: A herbicide with a similar mechanism of action as a synthetic auxin.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is unique due to its combination of a furan ring and an acetohydrazide moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H13ClN2O3 |
|---|---|
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-7-11(15)4-5-13(10)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8- |
Clé InChI |
UZLCCZMTOAJPRS-PXNMLYILSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CO2 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11713635.png)
![(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11713637.png)
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide](/img/structure/B11713639.png)
![3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)
![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]](/img/structure/B11713676.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)
![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)

![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
